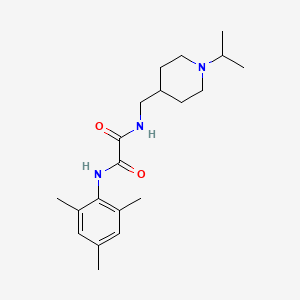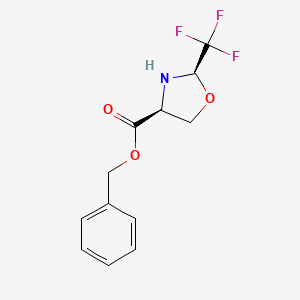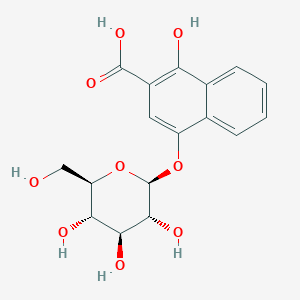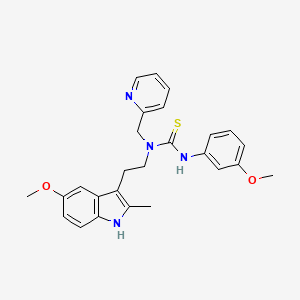
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide (IMMO) is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IMMO is a synthetic compound that belongs to the class of oxalamides and has been found to exhibit promising pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide has been found to exhibit a wide range of pharmacological properties, making it a potential candidate for various therapeutic applications. N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide is not fully understood. However, studies have suggested that N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide exerts its pharmacological effects by modulating various signaling pathways in the body. N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide can reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide has also been found to have anti-tumor effects and can induce apoptosis in cancer cells. Additionally, N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide is also stable and has a long shelf life, making it a useful tool for long-term studies. However, there are some limitations to the use of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide in lab experiments. N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide has not been extensively studied in humans, and its toxicity profile is not well understood. Therefore, caution should be exercised when using N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide. Further studies are needed to fully understand the mechanism of action of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide and its effects on various signaling pathways in the body. Additionally, more research is needed to determine the toxicity profile of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide and its potential side effects. Finally, further studies are needed to determine the therapeutic potential of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide in various diseases, including neurodegenerative diseases and cancer.
Conclusion:
In conclusion, N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide (N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide) is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects, making it a potential candidate for the treatment of various diseases. However, more research is needed to fully understand the mechanism of action of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide and its potential side effects.
Synthesemethoden
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide can be synthesized using a multi-step process that involves the reaction of mesitylene with oxalyl chloride to form mesitylene oxalyl chloride. The mesitylene oxalyl chloride is then reacted with 1-isopropylpiperidin-4-amine to form the intermediate product, which is then treated with sodium hydroxide to obtain N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide. The synthesis method of N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide has been optimized to achieve high yields and purity.
Eigenschaften
IUPAC Name |
N-[(1-propan-2-ylpiperidin-4-yl)methyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-13(2)23-8-6-17(7-9-23)12-21-19(24)20(25)22-18-15(4)10-14(3)11-16(18)5/h10-11,13,17H,6-9,12H2,1-5H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKZVEMIKDOZDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2CCN(CC2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-isopropylpiperidin-4-yl)methyl)-N2-mesityloxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2-Carboxyethyl)cyclopropyl]propanoic acid](/img/structure/B2786378.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2786383.png)
![2-(3-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propyl)isoindoline-1,3-dione](/img/structure/B2786388.png)
![4-hydroxy-8-(3-methoxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B2786389.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2786390.png)
![(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2786391.png)




![6-Pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2786396.png)

![5-[(2-Phenylethyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2786398.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2786399.png)